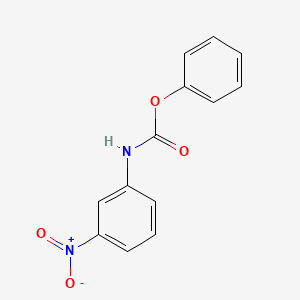

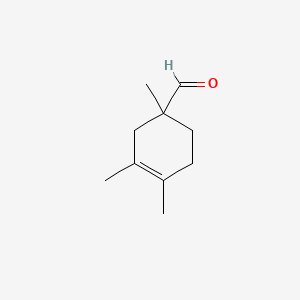

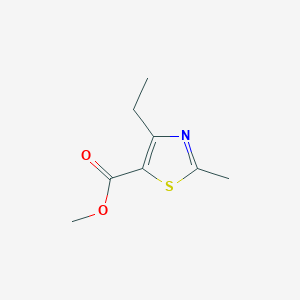

![molecular formula C8H16N2O3 B1359972 ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate CAS No. 1142202-27-4](/img/structure/B1359972.png)

ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate (EHG) is a novel compound used in a variety of scientific research applications. EHG is a carboxylic acid derived from glycine, an amino acid, and is a derivative of ethyl esters. It is a synthetic compound that has been used in various fields, including biochemistry and physiology, to study the effects of various compounds on the human body. EHG has been studied extensively in laboratory experiments and is a promising compound for further research.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Amino Acids

Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate is used in the asymmetric synthesis of alpha-amino acids, contributing to advancements in stereochemistry and organic synthesis. It plays a role in the synthesis of complex molecules like morpholine and lactones (Williams et al., 2003).

Pyrrole Synthesis

The compound is integral in the synthesis of pyrroles via ethyl N-(3-oxo-1-alkenyl)glycinates. It is involved in reactions leading to the formation of these compounds, which are then easily converted to pyrroles through base-catalyzed intramolecular Knoevenagel condensation (Hombrecher & Horter, 1990).

Peptide Nucleic Acid Synthesis

Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate is used in the scalable synthesis of key intermediates for peptide nucleic acid synthesis. This involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, leading to the production of peptide nucleic acid monomers (Viirre & Hudson, 2003).

Crystal Structure and DFT Study

Studies have been conducted on the crystal structure and Density Functional Theory (DFT) analysis of derivatives of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate. This involves examining the molecular structure, bond angles, and lengths, providing insights into intermolecular interactions and the stability of various isomers (Zhou et al., 2017).

Interaction with Proton Donors

Research on the interaction of derivatives of ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate with proton donors has been conducted using infrared spectrometry. This research provides insights into the basicity and accessibility of the lone pair of electrons in these compounds (Ruysen & Zeegers-Huyskens, 1986).

Propiedades

IUPAC Name |

ethyl 2-[[(1E)-1-hydroxyimino-2-methylpropan-2-yl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-4-13-7(11)5-9-8(2,3)6-10-12/h6,9,12H,4-5H2,1-3H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUILDKIVQAROHZ-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C)(C)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(C)(C)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)

![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)

![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)

![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)